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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562

An In-depth Technical Guide to Early-Phase Clinical Trial Data of AMG 193

This technical guide provides a comprehensive overview of the early-phase clinical trial data for
AMG 193, a first-in-class, MTA-cooperative PRMT5 inhibitor. The information is intended for
researchers, scientists, and drug development professionals, offering a detailed look into the
compound's clinical performance, mechanism of action, and the methodologies employed in its
initial human trials.

Introduction to AMG 193

AMG 193 is an investigational, orally bioavailable small molecule that selectively targets protein
arginine methyltransferase 5 (PRMT5) in the presence of methylthioadenosine (MTA).[1][2]
This MTA-cooperative inhibition mechanism is designed to exploit a synthetic lethal relationship
in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
[3][4] MTAP deletions, which occur in approximately 10-15% of all cancers, lead to the
accumulation of MTA within cancer cells.[5] AMG 193 preferentially binds to the MTA-PRMT5
complex, leading to potent and selective inhibition of PRMTS5 activity in MTAP-deleted cancer
cells while sparing normal tissues where MTA levels are low.[1][6] Inhibition of PRMT5, an
enzyme crucial for various cellular processes, ultimately results in cell cycle arrest, DNA
damage, and apoptosis in tumor cells.[1][7]

Clinical Trial Data

The primary source of early-phase clinical data for AMG 193 is the first-in-human, multicenter,
open-label, Phase 1/1b/2 trial (NCT05094336).[5][8] This study was designed to evaluate the
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safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor

activity of AMG 193 monotherapy in patients with advanced MTAP-deleted solid tumors.[3]

Patient Demographics and Baseline Characteristics

The following table summarizes the baseline characteristics of patients enrolled in the dose

exploration and expansion cohorts of the NCT05094336 trial.

Characteristic

All Cohorts (n=167)

Median Age (Range)

62.0 years (28-83)

Sex (Male)

50.3%

ECOG Performance Status

0 Not Reported
1 62.9%
Median Prior Lines of Therapy (Range) 2 (1-9)
Prior Lines of Therapy = 4 24.0%
Disease Stage (Stage 1V) 85.0%
Tumor Types
Pancreatic Ductal Adenocarcinoma 28.7%
Non-Small Cell Lung Cancer (NSCLC) 17.4%
Biliary Tract Cancer 14.4%
Gastric/Esophageal Cancer 4.2%
Glioblastoma 3.0%
Other Solid Tumors 32.3%
Data presented at the 2024 ESMO Congress
with a data cutoff of May 23, 2024.[5]

Safety and Tolerability
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AMG 193 demonstrated a manageable safety profile. The most common treatment-related
adverse events (TRAEs) were primarily gastrointestinal. Notably, there was no clinically
significant myelosuppression, a toxicity associated with first-generation, non-selective PRMT5
inhibitors.[3][5]

Adverse Event (Any Dose-Expansion Cohort
Grade 3 TRAEs
Grade) (n=87)
Any TRAE 83.9% 18.4%
Nausea 57.5% 4.6%
Vomiting 34.5% 3.4%
Fatigue 25.3% 1.1%

Data from the dose-expansion
phase presented at the 2024
ESMO Congress.[5]

Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included
nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[9] The maximum
tolerated dose (MTD) was established at 1200 mg once daily (0.d.).[9]

Antitumor Activity

Encouraging preliminary antitumor activity was observed across various MTAP-deleted solid
tumors. Responses were noted to occur as early as 8 weeks, with some delayed responses
seen at 16 weeks.[5]
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Best Overall Response at Active Doses
Tumor Type

(n=76)
Confirmed PR
NSCLC (n=17) 2
Pancreatic (n=23) 2
Biliary Tract (n=19) 2
Esophageal/Gastric (n=6) 1

PR: Partial Response. Data from patients
receiving 800 mg daily, 1200 mg daily, and 600
mg twice daily.[5]

Among efficacy-evaluable patients (n=42) treated at active and tolerable doses (800 mg o.d.,
1200 mg o.d., or 600 mg b.i.d.), the objective response rate (ORR) was 21.4% (95% CI 10.3%
to 36.8%).[9][10] The median duration of response was 8.3 months (95% CI, 2.7-NE), and the
median duration of disease control was 9.2 months (95% CI, 4.9-11.8).[5]

Pharmacodynamics and Biomarkers

Target engagement was confirmed by a reduction in symmetric dimethylarginine (SDMA), a
downstream biomarker of PRMT5 activity.[5] Complete inhibition of tumor SDMA was observed
at doses of 480 mg and higher.[5] Furthermore, reductions in circulating tumor DNA (ctDNA)
correlated with clinical response, with all patients achieving a partial response having a greater
than 90% reduction in their ctDNA.[5]

Experimental Protocols
Study Design and Objectives

The NCT05094336 trial is a first-in-human, phase 1/1b/2 study with the following primary
objectives for the dose exploration phase (Part 1a/b):[3]

» To evaluate the safety and tolerability of AMG 193 monotherapy.

e To determine the MTD and/or recommended phase 2 dose (RP2D).
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Secondary objectives included characterizing the pharmacokinetic profile and assessing
preliminary antitumor activity based on RECIST v1.1.[9]

Patient Eligibility Criteria

Key inclusion criteria for the study were:[8]

Age > 18 years.

Histologically confirmed metastatic or locally advanced solid tumors with homozygous MTAP
and/or CDKN2A deletion.

Measurable disease as per RECIST v1.1.

Eastern Cooperative Oncology Group (ECOG) performance status of O or 1.

Adequate organ function.

Dosing and Administration

AMG 193 was administered orally in continuous 28-day cycles.[9] The dose exploration phase
evaluated doses ranging from 40 mg to 1600 mg once daily, as well as a 600 mg twice-daily
regimen.[9]

Signaling Pathways and Experimental Workflows
AMG 193 Mechanism of Action

The following diagram illustrates the synthetic lethal mechanism of action of AMG 193 in
MTAP-deleted cancer cells.
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Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.

Clinical Trial Workflow

The diagram below outlines the general workflow for a patient participating in the dose
exploration phase of the NCT05094336 trial.
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Caption: Patient workflow in the AMG 193 Phase 1 dose exploration study.
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Conclusion

The early-phase clinical data for AMG 193 are promising, demonstrating a manageable safety
profile and encouraging antitumor activity in a heavily pre-treated population of patients with
diverse MTAP-deleted solid tumors.[5][9] The MTA-cooperative mechanism of action appears
to successfully spare patients from the hematologic toxicities seen with less selective PRMT5
inhibitors.[3] Ongoing and future studies will further define the efficacy of AMG 193, both as a
monotherapy and in combination with other anticancer agents, for this patient population with a
clear unmet medical need.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10782562#early-phase-clinical-trial-data-for-amg-
193]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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